1-苄基-3-碘-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

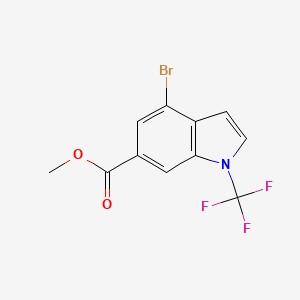

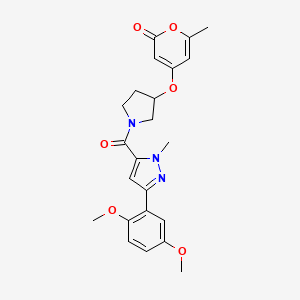

“1-benzyl-3-iodo-1H-pyrazole” is a chemical compound that is used as a pharmaceutical intermediate . It is a part of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-benzyl-3-iodo-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .

Molecular Structure Analysis

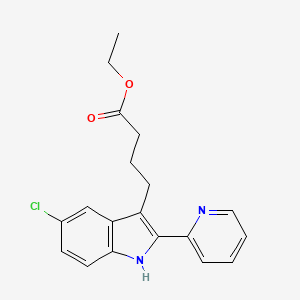

The molecular structure of “1-benzyl-3-iodo-1H-pyrazole” consists of a pyrazole ring which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The molecular weight of this compound is 284.1 .

Chemical Reactions Analysis

Pyrazole compounds, including “1-benzyl-3-iodo-1H-pyrazole”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .

Physical And Chemical Properties Analysis

“1-benzyl-3-iodo-1H-pyrazole” is a powder that is insoluble in water . It has a density of 2.3±0.1 g/cm³ and a boiling point of 291.9±13.0 °C at 760 mmHg .

科学研究应用

Medicinal Chemistry

1-benzyl-3-iodo-1H-pyrazole: plays a significant role in medicinal chemistry due to the pyrazole moiety’s presence in many pharmacologically active compounds. Pyrazoles are known for their antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The iodine substituent on the pyrazole ring can act as a key pharmacophore, enhancing the molecule’s biological activity and its ability to interact with various biological targets.

Agriculture

In the agricultural sector, pyrazole derivatives are utilized for their herbicidal and pesticidal activities. The introduction of the benzyl and iodo groups at specific positions on the pyrazole ring can lead to the development of new compounds with potential use in protecting crops from pests and diseases .

Material Science

The compound’s utility in material science stems from its potential as an intermediate in the synthesis of more complex molecules. Its structural motif is often found in materials with unique electronic and photonic properties, which can be leveraged in the development of new materials for technological applications .

Chemical Synthesis

“1-benzyl-3-iodo-1H-pyrazole” serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including coupling reactions and cyclizations, to yield a wide array of heterocyclic compounds. These synthetic routes are valuable for creating complex molecules with diverse biological activities .

Pharmacology

In pharmacology, the pyrazole core is frequently employed in drug design due to its mimicry of the adenine base in nucleic acids. This structural similarity allows pyrazole derivatives to interact with enzymes and receptors, making them valuable scaffolds for developing new drugs .

Biochemistry

Pyrazole derivatives are used as tools in biochemical research to study enzyme inhibition, receptor-ligand interactions, and signal transduction pathways. The iodo and benzyl groups on “1-benzyl-3-iodo-1H-pyrazole” can be modified to produce probes for investigating biological systems .

安全和危害

未来方向

The future directions for “1-benzyl-3-iodo-1H-pyrazole” and other pyrazole derivatives involve further exploration of their synthesis methods and biological activities. There is a growing interest in the development of new drugs based on pyrazole scaffolds due to their broad range of chemical and biological properties .

作用机制

Target of Action

It’s worth noting that pyrazole derivatives, which include 1-benzyl-3-iodo-1h-pyrazole, are known to interact with a variety of biological targets due to their versatile chemical structure .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The iodine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

1-benzyl-3-iodopyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWNQEYFXDLQQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-iodo-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)

![4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine](/img/structure/B2354969.png)

![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)